6-O-Feruloylglucose
CAS No.: 137887-25-3
Cat. No.: VC0180103
Molecular Formula: C16H20O9
Molecular Weight: 356.327
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137887-25-3 |
---|---|
Molecular Formula | C16H20O9 |
Molecular Weight | 356.327 |
IUPAC Name | [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |
Standard InChI Key | SQBITMSCIPALTP-LFJMMHPDSA-N |
SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Appearance | Powder |
Introduction
Chemical Structure and Properties
6-O-Feruloylglucose represents an important hydroxycinnamic acid glycoside with specific structural characteristics that contribute to its biological activities. The compound is formed through the esterification of ferulic acid with the 6-hydroxyl group of a glucose molecule, creating a unique chemical entity with properties derived from both components. This structural arrangement enables the compound to exhibit various biological activities while maintaining specific chemical characteristics that can be identified through analytical techniques.
Molecular Information
6-O-Feruloylglucose is characterized by the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol . It is registered with the Chemical Abstracts Service (CAS) number 137887-25-3 . In chemical databases such as PubChem, it is identified by CID 71307318, with creation and modification dates of May 9, 2013, and March 8, 2025, respectively . The compound possesses multiple synonyms reflecting various naming conventions across scientific literature.
The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, though it is commonly referred to simply as 6-O-Feruloylglucose . Other recognized synonyms include β-D-Glucopyranose, 6-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] and 6-O-Feruloyl-D-glucose .
Structural Characteristics
The structure of 6-O-Feruloylglucose features a glycosidic linkage between ferulic acid and glucose at the 6-position of the sugar molecule. This specificity of linkage is crucial for its biological properties and distinguishes it from other feruloylglucose isomers. The ferulic acid component contains a phenolic ring with a methoxy group at the 3-position and a hydroxyl group at the 4-position, connected to a propenoic acid side chain with a trans (E) configuration .
The ferulic acid moiety contributes significantly to the compound's antioxidant activity, particularly through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The extended conjugation in the molecular structure helps stabilize the resulting radical through resonance, enhancing its antioxidant efficacy. Meanwhile, the glucose moiety contributes to the compound's water solubility and potential for interaction with biological systems.
Table 1. Key Chemical Properties of 6-O-Feruloylglucose
Property | Value/Description |
---|---|
Molecular Formula | C16H20O9 |
Molecular Weight | 356.32 g/mol |
CAS Number | 137887-25-3 |
Chemical Class | Phenylpropanoid glycoside/Hydroxycinnamic acid glycoside |
Key Functional Groups | Phenolic hydroxyl, methoxy group, ester linkage |
Structural Configuration | Trans (E) configuration at the double bond |
Biological Activities
The biological profile of 6-O-Feruloylglucose encompasses several significant activities that make it a compound of interest for both plant biology and potential therapeutic applications. Its molecular structure, particularly the ferulic acid component, contributes to these activities through specific interactions with biological systems and cellular components. The compound demonstrates multiple biological effects that may have implications for both plant physiology and human health.
Antioxidant Properties
One of the most significant biological properties of 6-O-Feruloylglucose is its antioxidant activity, which is crucial for protecting cells from oxidative damage. This property makes it a potential candidate for use in products aimed at reducing oxidative stress and inflammation. The compound's antioxidant capacity derives primarily from the ferulic acid moiety, which can effectively scavenge free radicals and prevent oxidative damage to cellular components.
Research has demonstrated that 6-O-Feruloylglucose exhibits significant antioxidant activity, which has been linked to potential health benefits in reducing oxidative stress-related conditions. The phenolic hydroxyl group in the ferulic acid portion plays a key role in hydrogen atom donation to neutralize free radicals, while the extended conjugation allows for stabilization of the resulting radical through resonance. This mechanism contributes to the compound's effectiveness as an antioxidant in biological systems.
Enzyme Inhibitory Activities
A particularly significant aspect of 6-O-Feruloylglucose's biological activity profile is its ability to inhibit key enzymes involved in carbohydrate metabolism . Studies examining Artemisia species extracts containing 6-O-Feruloylglucose and related compounds have demonstrated inhibitory effects against both α-amylase and α-glucosidase, which are enzymes essential for the digestion of carbohydrates and release of glucose.
Research has shown that phenolic compounds including 6-O-Feruloylglucose can inhibit α-amylase with IC50 values ranging from 40.57 to 172.47 μM and α-glucosidase with IC50 values between 61.08 and 1240.35 μM . Remarkably, these compounds demonstrated greater efficacy than acarbose, a standard pharmaceutical inhibitor used in diabetes management . This suggests potential applications for 6-O-Feruloylglucose in managing blood glucose levels and possibly in the development of natural approaches to metabolic disorders.
The correlation between enzyme inhibitory activity and the presence of compounds like 6-O-Feruloylglucose was further confirmed when the elimination of phenolic compounds from plant extracts caused a drastic reduction in their enzyme inhibiting activity . This provides strong evidence for the direct involvement of these phenolic compounds in the observed biological effects.
Role in Plant Biochemistry
In plants, 6-O-Feruloylglucose may serve important physiological functions, particularly in cell wall formation and defense mechanisms. Research suggests that compounds like 6-O-Feruloylglucose could function as activated feruloyl precursors or donors of feruloyl groups for the modification of cell wall polysaccharides . This process, known as polysaccharide feruloylation, contributes to cell wall assembly and plant defense responses by restricting cell wall accessibility to lytic enzymes .
Two potential mechanisms of polysaccharide feruloylation have been proposed: an intracellular pathway occurring during polysaccharide synthesis in the Golgi apparatus, and an extracellular pathway where feruloylation occurs on pre-existing polysaccharides in the cell wall . 6-O-Feruloylglucose may participate in both pathways, potentially serving as a "reserve" pool of feruloyl units that can be recruited for intracellular polysaccharide feruloylation or released into the apoplast for extracellular feruloylation .
Occurrence and Analytical Detection
6-O-Feruloylglucose has been identified in various plant species and can be detected using sophisticated analytical techniques. Its natural occurrence in plant materials provides insights into its ecological roles while also suggesting potential sources for isolation. The development of reliable analytical methods for its detection and quantification is essential for both research purposes and potential commercial applications.
Natural Sources
6-O-Feruloylglucose occurs naturally in several plant species, where it contributes to their biochemical profiles and potentially to their biological activities. It has been identified in members of the Artemisia genus (family Asteraceae), specifically detected in Artemisia anethifolia extracts during phytochemical profiling studies . The compound has also been isolated from callus cultures of Beta vulgaris (sugar beet), suggesting its presence in this economically important crop plant .
Additionally, 6-O-Feruloylglucose has been identified as one of the main hydroxycinnamic acid glycosides present in baobab (Adansonia digitata) fruit pulp . This finding is particularly interesting considering the traditional use of baobab fruit in various cultures and its increasing popularity as a "superfood" due to its nutritional properties. The presence of 6-O-Feruloylglucose may contribute to the health-promoting effects attributed to this traditional food source.
In plants, 6-O-Feruloylglucose likely plays multiple roles, including serving as an intermediate in the biosynthesis of feruloylated polysaccharides, which are important components of plant cell walls . It may also function as a transport or storage form of ferulic acid, facilitating the incorporation of feruloyl groups into cell wall polysaccharides during plant development and in response to environmental stresses.
Analytical Methods for Detection
The identification and quantification of 6-O-Feruloylglucose in complex plant matrices typically relies on chromatographic techniques coupled with spectroscopic detection methods . High-Performance Liquid Chromatography (HPLC) combined with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been effectively employed for the analysis of 6-O-Feruloylglucose in plant extracts.
When analyzed by mass spectrometry in negative ionization mode, 6-O-Feruloylglucose typically displays an [M–H]− ion at m/z 355.1025 . Its MS/MS fragmentation pattern includes characteristic fragments at m/z 295, 235, 217, 193 (base peak), and 175, which are indicative of the ferulic acid moiety and the hexose component . This specific fragmentation pattern allows for the distinction of 6-O-Feruloylglucose from isomeric compounds, such as 1-O-feruloyl-β-D-glucose, based on the relative intensities of specific fragment ions .
The UV spectrum of 6-O-Feruloylglucose shows maximum absorption at approximately 320-326 nm, which is characteristic of hydroxycinnamic acid derivatives and can be used for detection and quantification with HPLC-DAD systems . This spectroscopic profile, combined with chromatographic retention time and mass spectrometric data, enables reliable identification of 6-O-Feruloylglucose in complex mixtures.
Table 2. Mass Spectrometric Characteristics of 6-O-Feruloylglucose
Parameter | Value |
---|---|
[M–H]− Ion (m/z) | 355.1025 |
Major MS/MS Fragments (m/z) | 295, 235, 217, 193 (base peak), 175 |
Diagnostic Fragment for Ferulic Acid Moiety (m/z) | 193 |
UV Maximum (nm) | 326 |
Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
Usbiological | 293451 | 10 mg | $475 |
TRC | F285813 | 50 mg | $1,200 |
Biosynth Carbosynth | MF11960 | 25 mg | $325 |
Biosynth Carbosynth | MF11960 | 100 mg | $945 |
Medical Isotopes, Inc. | O106759 | 5 mg | $395 |
Current Research Applications
Despite limited research specifically focusing on 6-O-Feruloylglucose, the compound has been utilized in various scientific contexts . It serves as a standard compound in phytochemical analyses of plant extracts, enabling the identification and quantification of this specific ferulic acid derivative in complex matrices. In studies investigating the antioxidant potential of phenolic compounds, 6-O-Feruloylglucose has been evaluated for its free radical scavenging capacity and potential protective effects against oxidative damage.
Research on enzyme inhibitors for metabolic disorders has included 6-O-Feruloylglucose as part of investigations into natural products with potential antidiabetic properties . The compound's ability to inhibit α-amylase and α-glucosidase suggests applications in managing carbohydrate digestion and potentially blood glucose levels. Additionally, investigations of plant cell wall formation and polysaccharide feruloylation have considered the role of compounds like 6-O-Feruloylglucose in these processes .
A particularly intriguing area of research involves the proposed dual mechanisms of polysaccharide feruloylation in plants, where 6-O-Feruloylglucose might serve as a donor of feruloyl groups for the modification of cell wall polysaccharides . This process could occur either during polysaccharide biosynthesis in the Golgi apparatus or after their deposition in the cell wall, with 6-O-Feruloylglucose potentially participating in both pathways .
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